![molecular formula C12H7F3O B6373514 5-(2,4-Difluorophenyl)-2-fluorophenol, 95% CAS No. 1261952-34-4](/img/structure/B6373514.png)
5-(2,4-Difluorophenyl)-2-fluorophenol, 95%
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Overview
Description
5-(2,4-Difluorophenyl)-2-fluorophenol, 95% (also known as DFP-2-FP) is a phenolic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in methanol and ethanol. DFP-2-FP is used as a reagent in organic synthesis, and has been studied for its potential in various biochemical and physiological processes.
Scientific Research Applications
DFP-2-FP has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, and has been studied for its potential in various biochemical and physiological processes. For example, DFP-2-FP has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, DFP-2-FP has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mechanism of Action
The exact mechanism of action of DFP-2-FP is not yet fully understood. However, it is believed that DFP-2-FP acts as an inhibitor of enzymes by binding to their active sites, thus preventing them from catalyzing reactions. In addition, DFP-2-FP may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFP-2-FP are not yet fully understood. However, it has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, DFP-2-FP has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Advantages and Limitations for Lab Experiments
The main advantage of using DFP-2-FP in laboratory experiments is its high purity and solubility in methanol and ethanol. This makes it an ideal reagent for organic synthesis and other biochemical and physiological studies. However, there are some limitations to using DFP-2-FP in laboratory experiments. For example, its exact mechanism of action is still not fully understood, and its effects on biochemical and physiological processes are not yet fully characterized.
Future Directions
There are several potential future directions for the study of DFP-2-FP. These include further investigations into its mechanism of action, as well as its effects on biochemical and physiological processes. In addition, further research could be conducted into the potential applications of DFP-2-FP in organic synthesis and other laboratory experiments. Finally, further studies could be conducted into the safety and toxicity of DFP-2-FP, as well as its potential interactions with other compounds.
Synthesis Methods
DFP-2-FP is synthesized by a three-step process, beginning with the reaction of 2,4-difluorophenol and 2-fluorophenol in an aqueous solution. This is followed by the addition of a base, such as sodium hydroxide, to the reaction mixture. The final step involves the addition of an acid, such as acetic acid, to the reaction mixture, which results in the formation of DFP-2-FP.
properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLXQOXJIZOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684218 |
Source
|
Record name | 2',4,4'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-34-4 |
Source
|
Record name | 2',4,4'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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